molecular formula C11H10INO B11793260 6-Iodo-1,4-dimethylquinolin-2(1H)-one

6-Iodo-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B11793260
M. Wt: 299.11 g/mol
InChI Key: CJFMCLUFAZLWHS-UHFFFAOYSA-N
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Description

6-Iodo-1,4-dimethylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 6th position and methyl groups at the 1st and 4th positions of the quinoline ring may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one typically involves the iodination of a quinoline precursor. One possible synthetic route is:

    Starting Material: 1,4-dimethylquinolin-2(1H)-one.

    Iodination Reaction: The starting material is treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), in an acidic medium to introduce the iodine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-1,4-dimethylquinolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,4-dimethylquinolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.

    6-Bromo-1,4-dimethylquinolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.

    1,4-Dimethylquinolin-2(1H)-one: Lacks the halogen substituent at the 6th position.

Uniqueness

The presence of the iodine atom in 6-Iodo-1,4-dimethylquinolin-2(1H)-one may impart unique reactivity and biological properties compared to its chloro, bromo, and unsubstituted counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

6-iodo-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C11H10INO/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,1-2H3

InChI Key

CJFMCLUFAZLWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)I)C

Origin of Product

United States

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